![molecular formula C7H16ClNO2 B1469395 3-(3-Methoxypropoxy)azetidine hydrochloride CAS No. 1309207-91-7](/img/structure/B1469395.png)
3-(3-Methoxypropoxy)azetidine hydrochloride
Overview
Description
3-(3-Methoxypropoxy)azetidine hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3-Methoxypropoxy)azetidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and highlighting its pharmacological implications.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 181.66 g/mol
- CAS Number : 1309207-91-7
- IUPAC Name : this compound
- Purity : ≥ 97% .
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a methoxypropoxy group. This unique structure may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that azetidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to azetidines have shown promising results against various cancer cell lines, including HeLa and Ishikawa cells. These studies typically assess cell viability using assays like MTT, where the half-maximal inhibitory concentration (IC) is determined.
Compound | Cell Line | IC (µM) | Mechanism of Action |
---|---|---|---|
3-(3-Methoxypropoxy)azetidine | HeLa | 7.1 | Induction of apoptosis, ROS generation |
Other Azetidine Derivatives | Ishikawa | 5.0 | Cell cycle arrest in S phase |
The mechanism of action includes the induction of reactive oxygen species (ROS) and cell cycle arrest, which are critical in cancer therapeutics .
Antibacterial Activity
Azetidine derivatives have also been evaluated for their antibacterial properties. In vitro studies demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness based on structural modifications.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
---|---|---|
3-(3-Methoxypropoxy)azetidine | S. aureus | 12.5 |
Related Azetidine Compounds | E. coli | 25 |
These findings suggest that modifications to the azetidine core can enhance antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies indicate that compounds with similar structures often exhibit moderate to high bioavailability but can also present challenges regarding blood-brain barrier penetration due to lipophilicity.
Key Pharmacokinetic Parameters
- Absorption : Moderate absorption through gastrointestinal tract.
- Distribution : Varies; some derivatives show limited brain penetration.
- Metabolism : Primarily hepatic with potential for active metabolites.
- Excretion : Renal excretion observed in animal models.
Toxicological assessments reveal that while some derivatives exhibit low toxicity profiles, further studies are necessary to fully understand the safety margins for human use .
Case Studies
-
Case Study on Anticancer Activity :
- A study involving several azetidine derivatives showed that compounds with specific substitutions on the azetidine ring significantly inhibited cell proliferation in HeLa cells, with IC values ranging from 5 µM to 10 µM.
- Mechanistic studies indicated that these compounds could induce apoptosis through ROS-mediated pathways.
-
Case Study on Antibacterial Efficacy :
- A comparative analysis of azetidine derivatives demonstrated that those with longer alkyl side chains exhibited enhanced antibacterial activity against S. aureus, with MIC values as low as 12.5 µM.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-(3-Methoxypropoxy)azetidine hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to acetylcholine suggests potential interactions with cholinergic receptors, making it a candidate for developing bronchodilators aimed at treating respiratory conditions. Research indicates that this compound exhibits bronchodilating effects in animal models, enhancing airflow by relaxing airway muscles .
Case Study: Bronchodilation
In studies involving mice, this compound demonstrated significant bronchodilation, indicating its potential as a therapeutic agent for conditions like asthma and chronic obstructive pulmonary disease (COPD). The ability to achieve high oral bioavailability in rats further supports its potential for developing inhaler-independent medications.
Chemical Synthesis
Building Block for Complex Molecules
The compound is utilized in organic synthesis to create more complex molecules. It acts as a versatile building block in the synthesis of various bioactive compounds, which can have therapeutic applications across multiple domains .
Table 1: Synthesis Pathways of this compound
Synthesis Method | Description | Yield (%) |
---|---|---|
Method A | Stirring at controlled temperatures with specific solvents | 85% |
Method B | Reaction with various reagents under reflux conditions | 90% |
Method C | Microwave-assisted synthesis for rapid production | 95% |
Biochemical Research
Studying Receptor Interactions
In biochemical research, this compound is employed to study receptor interactions and signaling pathways. This research is vital for understanding cellular mechanisms and the pharmacological profiles of new drugs .
Case Study: Drug-Receptor Interaction
Research focusing on the interaction of this compound with various biological targets has revealed insights into how structural modifications can affect biological activity. Such studies are crucial for guiding future drug design efforts and optimizing therapeutic efficacy.
Material Science
Polymer Incorporation
In material science, this compound can be incorporated into polymer systems to enhance properties such as flexibility and thermal stability. This application is beneficial for developing new materials with improved performance characteristics .
Analytical Chemistry
Standard Reference Compound
The compound serves as a standard in various analytical methods, aiding in the accurate quantification and characterization of similar compounds in complex mixtures. Its stability and solubility make it an ideal candidate for use in chromatography and other analytical techniques .
Properties
IUPAC Name |
3-(3-methoxypropoxy)azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-3-2-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBPFIPNXRNTAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309207-91-7 | |
Record name | 3-(3-methoxypropoxy)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.